molecular formula C5H10FNO3S B13489453 4-Hydroxypiperidine-1-sulfonyl fluoride

4-Hydroxypiperidine-1-sulfonyl fluoride

Cat. No.: B13489453
M. Wt: 183.20 g/mol
InChI Key: SHQCJZRCOOGFDX-UHFFFAOYSA-N
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Description

4-Hydroxypiperidine-1-sulfonyl fluoride is a sulfonyl fluoride reagent used in synthetic chemistry and biochemistry. It has the molecular formula C5H10FNO3S and a molecular weight of 183.2 g/mol. This compound is known for its unique properties that make it useful as a chemical tool for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-1-sulfonyl fluoride typically involves the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . These methods provide a balance of reactivity and stability, making the compound suitable for various applications.

Industrial Production Methods

Industrial production methods for sulfonyl fluorides, including this compound, often involve the use of sulfur-containing substrates and transition-metal-catalyzed processes based on palladium, copper, and nickel . These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxypiperidine-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.

    Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include pyrilium salts for activation, hydrogen peroxide for oxidation, and transition-metal catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-Hydroxypiperidine-1-sulfonyl fluoride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of various piperidine derivatives.

    Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-Hydroxypiperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group acts as an electrophilic warhead, reacting with nucleophilic sites on target molecules . This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Hydroxypiperidine-1-sulfonyl fluoride include other sulfonyl fluorides and piperidine derivatives, such as:

  • 4-Hydroxypiperidine-1-sulfonyl chloride
  • 4-Hydroxypiperidine-1-sulfonyl bromide
  • 4-Hydroxypiperidine-1-sulfonyl iodide

Uniqueness

What sets this compound apart from these similar compounds is its unique balance of reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential, such as in biochemical assays and synthetic chemistry.

Properties

Molecular Formula

C5H10FNO3S

Molecular Weight

183.20 g/mol

IUPAC Name

4-hydroxypiperidine-1-sulfonyl fluoride

InChI

InChI=1S/C5H10FNO3S/c6-11(9,10)7-3-1-5(8)2-4-7/h5,8H,1-4H2

InChI Key

SHQCJZRCOOGFDX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)F

Origin of Product

United States

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